molecular formula C12H15NO4 B12986260 N-(2-acetyl-4,5-dimethoxyphenyl)acetamide

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide

Cat. No.: B12986260
M. Wt: 237.25 g/mol
InChI Key: XKIYWOGOBDQVFQ-UHFFFAOYSA-N
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Description

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C14H19NO4 It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)acetamide typically involves the Friedel-Crafts acylation reaction. This reaction is performed using acetic anhydride and polyphosphoric acid as the catalyst. The process involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in the presence of polyphosphoric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: This reaction can replace one or more substituents on the phenyl ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions such as copper (II). These complexes can exhibit unique properties and activities, including potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)acetamide
  • N-(2,4-dimethylphenyl)acetamide
  • N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide is unique due to the presence of both acetyl and dimethoxy groups on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(14)9-5-11(16-3)12(17-4)6-10(9)13-8(2)15/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIYWOGOBDQVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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